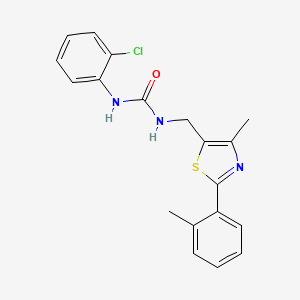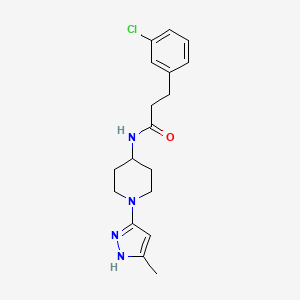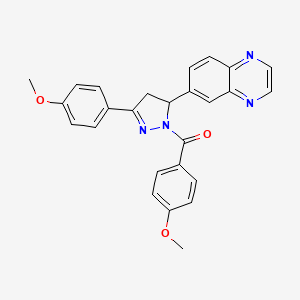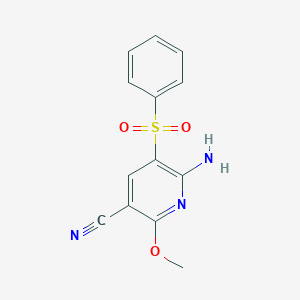![molecular formula C22H19N5O3S2 B2574583 N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-23-5](/img/structure/B2574583.png)
N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a compound that is part of the triazolothienopyrimidine class . It is also known as a Urea Transporter B Inhibitor, UTBinh-14 . The empirical formula of this compound is C20H17N5O2S3 and it has a molecular weight of 455.58 .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers is commonly used .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The IR spectrum and NMR spectrum provide more detailed information about the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound are typically part of a one-pot, three-step cascade process . The reaction mixture is often left overnight at room temperature, and the precipitate that forms is filtered off, washed with EtOH, and recrystallized from EtOH .Physical And Chemical Properties Analysis
This compound is a white powder that is soluble in DMSO at 100 mg/mL . It should be stored at 2-8°C and protected from light . The assay shows that it has a quality level of 100 and is at least 98% pure as determined by HPLC .Wissenschaftliche Forschungsanwendungen
Potential in Antitumor and Antimicrobial Applications
Research into N-arylpyrazole-containing enaminones, which share a core resemblance to the compound , has led to the creation of derivatives with promising antitumor and antimicrobial activities. These findings underscore the versatility of such molecular frameworks in medicinal chemistry, offering insights into the design of compounds with desired biological activities (Riyadh, 2011).
Anticancer Activity Assessment
A study on 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which is structurally similar to the compound , demonstrated moderate anticancer activity. This research adds to the understanding of the potential therapeutic applications of such compounds in oncology (Lu Jiu-fu et al., 2015).
Exploration in MRSA and VRE Inhibition
Compounds within the same chemical family, particularly those fused with thieno[2,3-b]pyridine and [1,2,4]triazolo[4,3-a]pyrimidinones, have shown significant antibacterial activity, especially against Gram-positive strains like MRSA and VRE. This points to the potential of such compounds in addressing resistant bacterial infections (Sanad et al., 2021).
PET Imaging and Receptor Binding
Derivatives with a core structure similar to N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been evaluated for their potential in PET imaging and receptor binding, particularly targeting CRF1 and adenosine A2A receptors. These studies provide valuable insights into the application of such compounds in neurology and diagnostic imaging (Kumar et al., 2006; Zhou et al., 2014), (Zhou et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities. Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, there is potential for this compound to be used in the development of new therapeutic agents.
Biochemische Analyse
Biochemical Properties
N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of specific enzymes such as tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1 . These interactions are primarily inhibitory, leading to the disruption of essential cellular processes such as cell division and stress response mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the ERK signaling pathway and reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Additionally, it affects gene expression by altering the levels of cell cycle-related and apoptosis-related proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and thus preventing microtubule formation . This inhibition disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase. Furthermore, the compound’s interaction with heat shock protein 90 and thioredoxin reductase results in the inhibition of their chaperone and redox-regulating activities, respectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, with significant impacts on cell viability and proliferation observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced metastasis in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration and distribution . Additionally, its accumulation in specific tissues, such as the liver and kidneys, has been observed, which correlates with its metabolic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoplasmic proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-13-4-7-15(8-5-13)32(28,29)22-21-24-20(19-17(10-11-31-19)27(21)26-25-22)23-16-12-14(2)6-9-18(16)30-3/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBLPELBYVINIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=C(C=CC(=C5)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
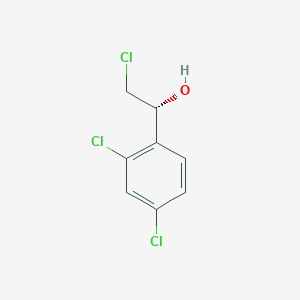

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2574503.png)

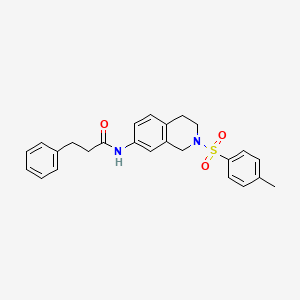
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-((4-methoxyphenyl)sulfonyl)butanoate](/img/structure/B2574506.png)
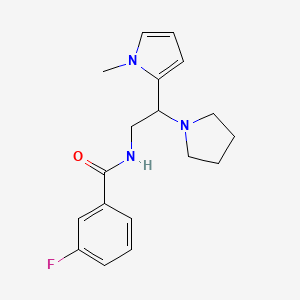
![6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
